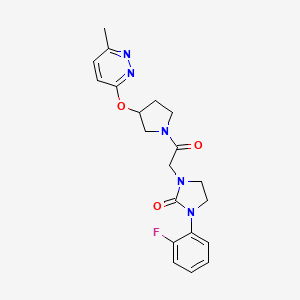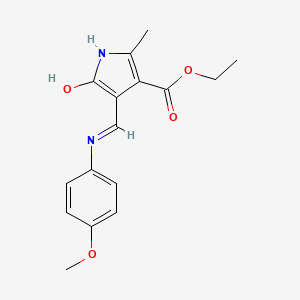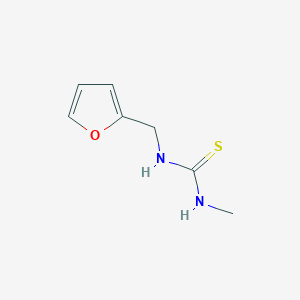
4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), a potent anti-acetylcholinesterase inhibitor, involved the replacement of a 2-isoindoline moiety with an indanone moiety, resulting in a compound with significant potency and selectivity for acetylcholinesterase over butyrylcholinesterase . Similarly, the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation, demonstrating the influence of substitutions on the benzhydryl and sulfonamide rings on antimicrobial activity .
Molecular Structure Analysis
The molecular structure and conformational preferences of piperidine derivatives have been extensively studied using spectroscopic methods and computational techniques. For example, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized by FT-IR, FT-Raman, UV-Vis, and NMR, with geometrical parameters and vibrational assignments determined using Density Functional Theory (DFT). The study also included HOMO-LUMO bandgap energy analysis and molecular docking to assess anticancer activity against VEGFR-2 Kinase inhibitor receptors . The crystal structure of 4-piperidinecarboxylic acid hydrochloride was elucidated by single-crystal X-ray diffraction, revealing a protonated piperidine ring with a chair conformation and the carboxyl group in the equatorial position .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that lead to the formation of novel compounds with potential biological activities. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of piperidine yielded 4H-pyrano[3,2-c]pyridines, while its reaction with 3-(cyanomethylene)-2-indolinones produced different fused systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and the nature of their substituents. The study of 1-Benzyl-4-(N-Boc-amino)piperidine included an analysis of the molecular electrostatic potential, Fukui function, and natural bond orbital analysis to identify reactive sites and charge delocalization due to intramolecular interactions. Topological studies and thermodynamic parameters at different temperatures were also performed . The crystallographic study of 4-piperidinecarboxylic acid hydrochloride provided insights into the hydrogen bonding and electrostatic interactions within the crystal structure .
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to the core structure of interest, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, including modifications at the nitrogen atom of benzamide, have shown significant anti-AChE activity, highlighting their potential as antidementia agents. Notably, certain derivatives demonstrated high affinity and selectivity for AChE over BuChE, indicating their potential therapeutic value in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antimicrobial Activity
Research into 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives has revealed significant antimicrobial activity against pathogens affecting Lycopersicon esculentum (tomato plants). These findings suggest that the structural features of these compounds, including the nature of substitutions on the benzhydryl ring and sulfonamide ring, play a critical role in their antibacterial efficacy. This work opens up possibilities for the development of new antimicrobial agents based on this chemical framework (Vinaya et al., 2009).
Antipsychotic Potential
Derivatives of heterocyclic carboxamides, inspired by the core structure of interest, have been evaluated as potential antipsychotic agents. These studies focused on the compounds' affinity for dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their ability to antagonize certain behaviors in mice indicative of antipsychotic activity. The research underscores the therapeutic potential of these compounds in the treatment of psychiatric disorders, with some derivatives showing promising in vivo activities comparable to existing treatments (Norman et al., 1996).
Multi-Target Anti-Alzheimer Drug Candidates
The design and synthesis of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives, incorporating the pharmacophoric elements of donepezil, have led to the identification of novel multi-target drug candidates for Alzheimer's disease (AD). These compounds exhibit AChE inhibitory activities, anti-inflammatory properties, and neuroprotective effects against amyloid beta oligomer-induced neurodegeneration. The research highlights the potential of these derivatives as innovative therapeutic agents for AD treatment (Dias Viegas et al., 2018).
Novel Synthesis Approaches
An improved one-pot synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a useful intermediate for the anti-hypertensive drug Doxazosin, has been developed. This process simplifies the production of key intermediates, potentially enhancing the efficiency and scalability of manufacturing anti-hypertensive agents, showcasing the chemical versatility and application of this compound's core structure in pharmaceutical synthesis (Ramesh et al., 2006).
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-2-13-14(17-8-7-16-13)10-12(1)9-11-3-5-15-6-4-11;/h1-2,9-10,15H,3-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDFFYVAQHEWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC3=C(C=C2)OCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)
![3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2520606.png)

![2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2520610.png)
![1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2520611.png)
![3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol](/img/structure/B2520612.png)

![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)



![2-({4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520621.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2520624.png)